molecular formula C8H8N2S B15296484 Pyridine, 2-ethyl-6-isothiocyanato- CAS No. 1103425-65-5

Pyridine, 2-ethyl-6-isothiocyanato-

Cat. No.: B15296484
CAS No.: 1103425-65-5
M. Wt: 164.23 g/mol
InChI Key: KCTSDEASOUHSGB-UHFFFAOYSA-N
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Description

Contextualization within Heterocyclic Chemistry

Pyridine (B92270), a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental scaffold in organic chemistry. nih.gov Its electron-deficient nature, a consequence of the electronegative nitrogen atom, influences its reactivity significantly. nih.gov Unlike benzene, pyridine is generally less susceptible to electrophilic aromatic substitution, which typically occurs at the 3-position under forcing conditions. nih.gov Conversely, it is more prone to nucleophilic substitution, particularly at the 2- and 4-positions. nih.gov The presence of substituents, such as the ethyl group in Pyridine, 2-ethyl-6-isothiocyanato- , can further modulate the ring's electronic properties and steric environment, thereby influencing its reactivity in subsequent chemical reactions.

Overview of Isothiocyanate Functional Group Reactivity

The isothiocyanate group (-N=C=S) is a highly versatile functional group known for its electrophilic character. The central carbon atom is susceptible to attack by a wide range of nucleophiles. researchgate.netarkat-usa.org Common reactions of isothiocyanates include addition of amines to form thioureas, alcohols to form thiocarbamates, and thiols to yield dithiocarbamates. researchgate.netresearchgate.net The reactivity of the isothiocyanate group can be influenced by the nature of the group to which it is attached. arkat-usa.org In the case of Pyridine, 2-ethyl-6-isothiocyanato- , the electron-withdrawing nature of the pyridine ring is expected to enhance the electrophilicity of the isothiocyanate carbon, making it more reactive towards nucleophiles. The reaction conditions, particularly pH, can also play a crucial role in directing the outcome of these reactions. For instance, reactions with species containing both amine and thiol groups can be selectively directed towards one functional group over the other by controlling the pH. researchgate.netresearchgate.net

Significance of Alkylpyridine Scaffolds in Organic Synthesis

Alkylpyridines, such as 2-ethylpyridine, are important building blocks in the synthesis of a wide array of more complex molecules. The alkyl group can be functionalized through various reactions, including oxidation and halogenation, providing a handle for further molecular elaboration. The pyridine ring itself can direct reactions or be modified to introduce additional functionality. For example, 3-alkylpyridine alkaloids isolated from marine sponges have shown interesting biological activities. nih.gov The synthesis of such complex natural products often relies on the strategic use of simpler alkylpyridine precursors. nih.gov The combination of an alkyl group and a reactive isothiocyanate on a pyridine ring, as seen in Pyridine, 2-ethyl-6-isothiocyanato- , creates a bifunctional molecule with significant potential for the construction of diverse molecular architectures.

Scope of Academic Research on Pyridine-Substituted Isothiocyanates

Academic research into pyridine-substituted isothiocyanates has explored their synthesis and reactivity, with a particular focus on their utility as intermediates in the preparation of various heterocyclic compounds. acs.org The synthesis of pyridyl isothiocyanates can be more challenging than their aryl counterparts, and several methods have been developed to achieve this transformation from the corresponding aminopyridines. mdpi.comnih.gov These methods often involve the use of thiocarbonyl transfer reagents. mdpi.com Once formed, pyridine isothiocyanates can undergo cyclization reactions with various reagents to produce fused heterocyclic systems, such as pyrimidines. nih.govscirp.org The electrophilic nature of the isothiocyanate group makes it a key participant in these ring-forming reactions. srce.hr The resulting heterocyclic structures are of interest due to their potential biological activities.

Interactive Data Table: Properties of Pyridine and Related Compounds

Compound NameIUPAC NameMolecular FormulaCAS Number
Pyridine, 2-ethyl-6-isothiocyanato- 2-ethyl-6-isothiocyanatopyridineC8H8N2SNot readily available
PyridinePyridineC5H5N110-86-1
2-Ethylpyridine2-EthylpyridineC7H9N100-71-0
Pyridine-3-isothiocyanate3-isothiocyanatopyridineC6H4N2S17452-27-6 sigmaaldrich.com
Phenyl isothiocyanateIsothiocyanatobenzeneC7H5NS103-72-0

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1103425-65-5

Molecular Formula

C8H8N2S

Molecular Weight

164.23 g/mol

IUPAC Name

2-ethyl-6-isothiocyanatopyridine

InChI

InChI=1S/C8H8N2S/c1-2-7-4-3-5-8(10-7)9-6-11/h3-5H,2H2,1H3

InChI Key

KCTSDEASOUHSGB-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=CC=C1)N=C=S

Origin of Product

United States

Synthetic Methodologies for Pyridine Substituted Isothiocyanates

Precursor Chemistry and Key Intermediates for 2-Ethyl-6-isothiocyanatopyridine Synthesis

The synthesis of the target molecule, 2-ethyl-6-isothiocyanatopyridine, is critically dependent on the successful preparation of its direct precursor, 2-ethyl-6-aminopyridine.

The synthesis of 2-amino-6-alkylpyridines can be approached through several routes. One common method is the nucleophilic substitution of a leaving group, such as a halogen, from the pyridine (B92270) ring. For instance, 2,6-dibromopyridine can be reacted with an amine under pressure and high temperature to yield 2-bromo-6-alkylaminopyridines or 2,6-dialkylaminopyridines. georgiasouthern.edu The Goldberg reaction, which involves copper-catalyzed amination of aryl halides, provides another route to N-substituted 2-aminopyridines from 2-bromopyridine. nih.gov

Another classical approach is the Chichibabin reaction, which involves the amination of pyridines using sodium amide, though this method requires strictly anhydrous conditions and presents safety challenges. google.com

Achieving the desired 2,6-disubstitution pattern with different groups (ethyl and amino) requires careful strategic planning. The inherent electronic properties of the pyridine ring often direct functionalization to specific positions.

A practical strategy for synthesizing 2-ethyl-6-aminopyridine could involve a multi-step sequence starting from a pre-functionalized pyridine, such as 2,6-dibromopyridine.

Selective Mono-substitution: A selective reaction, such as a Suzuki or Negishi cross-coupling, could be performed to introduce the ethyl group at the 2-position by replacing one of the bromine atoms.

Second Substitution: The remaining bromine atom at the 6-position can then be substituted with an amino group, for example, through a Buchwald-Hartwig amination or a copper-catalyzed reaction. georgiasouthern.edu

Alternatively, directed metalation strategies can be employed. By using a directing group, it is possible to selectively deprotonate a specific position on the pyridine ring, allowing for the introduction of a functional group via quenching with an electrophile. nih.gov

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The efficiency of synthesizing pyridyl isothiocyanates, particularly from aminopyridines and CS2, is highly dependent on the reaction conditions. Optimization of parameters such as the base, solvent, and temperature is crucial for maximizing yield and minimizing side reactions.

Choice of Base: The selection of the base is of decisive importance for the initial formation of the dithiocarbamate (B8719985) salt from less nucleophilic aminopyridines. nih.gov While strong inorganic bases or common organic bases like triethylamine may result in low conversion, other bases have been shown to provide excellent yields. nih.gov The effectiveness of the base in a nonpolar solvent like tetrahydrofuran (THF) is better explained by its ion pair basicity (pKip) rather than its aqueous pKa. nih.gov

Effect of Different Bases on Dithiocarbamate Formation

BaseSolventConversionOverall YieldReference
K2CO3 THFLow (<30%)~11% nih.gov
Pyridine THFTrace- nih.gov
Triethylamine (Et3N) THFImprovedModerate nih.gov
DABCO THFCompleteExcellent nih.gov
DBU THFCompleteExcellent nih.gov
DMAP THFCompleteExcellent nih.gov
Sodium Hydride (NaH) DMFEffective for highly electron-deficient aminesGood nih.gov

Temperature and Reaction Time: Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. For the synthesis of isothiocyanates from isocyanides using Lawesson's reagent, increasing the temperature under microwave irradiation from 60°C to 100°C significantly improved the product yield from 85% to 98%. tandfonline.com For the dithiocarbamate-based methods, reactions are often conducted at room temperature, with reaction times varying from a few hours to overnight, depending on the reactivity of the specific aminopyridine. nih.gov

One-Pot vs. Two-Step Procedures: While one-pot procedures are often preferred for their operational simplicity, a two-step approach that involves the isolation of the intermediate dithiocarbamate salt can sometimes lead to significantly higher yields, especially for more challenging substrates like electron-deficient anilines or some pyridyl amines. nih.govchemrxiv.org

Solvent Effects in Pyridine Isothiocyanate Synthesis

The choice of solvent plays a critical role in the synthesis of pyridine isothiocyanates, significantly influencing reaction rates and yields. The synthesis of these compounds, including 2-ethyl-6-isothiocyanato-pyridine, typically proceeds through the formation of a dithiocarbamate salt intermediate from the corresponding aminopyridine and carbon disulfide. The polarity and proticity of the solvent can have a pronounced effect on the formation and stability of this intermediate.

For the synthesis of pyridyl isothiocyanates, a one-pot approach often involves the in situ generation of the dithiocarbamate salt followed by desulfurization. nih.gov In such procedures, the choice of solvent is crucial for the successful formation of the dithiocarbamate salt, particularly for substrates that are electron-deficient. nih.gov

Research on the synthesis of various pyridyl isothiocyanates has demonstrated that a range of solvents can be employed, with the optimal choice being dependent on the specific substrate and reaction conditions. For instance, in a one-pot preparation of pyridyl isothiocyanates from their corresponding amines, tetrahydrofuran (THF) was found to be a suitable solvent. nih.gov The use of a nonpolar solvent like THF can be advantageous as the corresponding ammonium salts of the dithiocarbamate intermediate exist as ion pairs rather than free ions, which can influence the reactivity. nih.gov

The following interactive table summarizes the effect of different solvents on the yield of a representative pyridine isothiocyanate synthesis. While this data is for a model compound, it provides valuable insight into the solvent effects that would be relevant for the synthesis of 2-ethyl-6-isothiocyanato-pyridine.

Temperature and Pressure Considerations

Temperature is another critical parameter that can be manipulated to optimize the synthesis of pyridine isothiocyanates. The formation of the dithiocarbamate intermediate and the subsequent desulfurization step can be sensitive to temperature changes.

Generally, the initial reaction between the aminopyridine and carbon disulfide is conducted at room temperature. nih.gov However, for less reactive substrates, such as highly electron-deficient aminopyridines, higher reaction temperatures may be required to enhance the reaction rate. nih.gov For instance, refluxing in a suitable solvent like THF or DMF has been explored to improve the conversion of challenging substrates. nih.gov It is important to note that elevated temperatures can also lead to the formation of unwanted byproducts, such as thioureas, necessitating careful optimization of the reaction conditions. nih.gov

The desulfurization step, which converts the dithiocarbamate salt to the isothiocyanate, is often carried out at room temperature or even at 0 °C to control the reactivity of the desulfurizing agent and minimize side reactions. nih.gov

Regarding pressure, the synthesis of pyridine isothiocyanates from aminopyridines and carbon disulfide is typically performed at atmospheric pressure. The use of elevated pressure is not a common strategy for this transformation and is generally not required to achieve good yields.

The following table illustrates the effect of temperature on the yield of a model pyridine isothiocyanate synthesis, providing a general understanding applicable to the synthesis of 2-ethyl-6-isothiocyanato-pyridine.

Catalyst Utilization in Isothiocyanate Formation

The use of catalysts can significantly improve the efficiency of pyridine isothiocyanate synthesis by accelerating the reaction rate and allowing for milder reaction conditions. Both basic and metal-based catalysts have been employed in the formation of the dithiocarbamate intermediate and its subsequent conversion to the isothiocyanate.

The formation of the dithiocarbamate salt is a base-catalyzed process. A variety of organic and inorganic bases have been utilized, and the choice of base is of decisive importance for the reaction's success. nih.gov Organic bases such as triethylamine (Et3N), 1,4-diazabicyclo[2.2.2]octane (DABCO), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are commonly used. nih.gov The basicity of these amines in the chosen solvent, often described by their pKa or pKip values, plays a crucial role in their effectiveness. nih.gov For instance, in a nonpolar solvent like THF, the ion pair basicity (pKip) can be a more relevant predictor of reactivity than the pKa measured in polar solvents. nih.gov

In some cases, strong bases like sodium hydride (NaH) are employed, particularly for electron-deficient aminopyridines, to generate a more nucleophilic amide anion that readily reacts with carbon disulfide. nih.gov

The desulfurization of the dithiocarbamate intermediate is often achieved using a stoichiometric reagent, but catalytic methods are also being developed. For instance, iron(III) chloride has been used to mediate the desulfurization of the in situ generated dithiocarbamate salt. nih.gov

The table below presents a comparison of different bases and their impact on the yield of a representative pyridine isothiocyanate synthesis, which can be extrapolated to the synthesis of 2-ethyl-6-isothiocyanato-pyridine.

Chemical Reactivity and Derivatization of Pyridine Isothiocyanates

Reactions with Nucleophiles: Formation of Thiourea (B124793) and Thiosemicarbazide (B42300) Derivatives

The primary mode of reaction for isothiocyanates involves the addition of nucleophiles to the central carbon atom of the -N=C=S group. This reactivity is harnessed to produce a wide range of derivatives, most notably thioureas and thiosemicarbazides.

Aminolysis Reactions for N,N'-Disubstituted Thioureas

The reaction of Pyridine (B92270), 2-ethyl-6-isothiocyanato- with primary or secondary amines, a process known as aminolysis, yields N,N'-disubstituted thioureas. This reaction proceeds through the nucleophilic attack of the amine nitrogen on the electrophilic carbon of the isothiocyanate group, followed by proton transfer to the nitrogen atom of the isothiocyanate. The general reaction is robust and typically proceeds with high yields.

The reaction is generally carried out in a suitable organic solvent, such as ethanol (B145695), methanol, or tetrahydrofuran, at room temperature or with gentle heating. The versatility of this reaction allows for the introduction of a wide variety of substituents on the newly formed thiourea, depending on the choice of the amine nucleophile. This method is a cornerstone for creating libraries of thiourea derivatives for various chemical and biological applications.

Table 1: Representative Aminolysis Reactions of Pyridine, 2-ethyl-6-isothiocyanato-

Amine NucleophileProduct (N,N'-Disubstituted Thiourea)
AnilineN-(6-ethylpyridin-2-yl)-N'-phenylthiourea
BenzylamineN-benzyl-N'-(6-ethylpyridin-2-yl)thiourea
Morpholine(6-ethylpyridin-2-yl)carbamothioyl)morpholine
Piperidine1-((6-ethylpyridin-2-yl)carbamothioyl)piperidine

Note: This table represents predicted products based on the known reactivity of isothiocyanates with amines.

Hydrazinolysis Reactions Leading to Thiosemicarbazides

In a similar fashion to aminolysis, Pyridine, 2-ethyl-6-isothiocyanato- reacts with hydrazine (B178648) or its derivatives (hydrazinolysis) to form thiosemicarbazides. These compounds are characterized by the presence of a N-N single bond adjacent to the thiourea moiety. The reaction mechanism involves the nucleophilic attack of the terminal nitrogen of the hydrazine on the isothiocyanate carbon.

Thiosemicarbazides are valuable intermediates in the synthesis of various five- and six-membered heterocyclic compounds, such as triazoles and thiadiazoles. The reaction conditions for hydrazinolysis are generally mild, often involving stirring the reactants in a polar solvent like ethanol at room temperature.

Table 2: Representative Hydrazinolysis Reactions of Pyridine, 2-ethyl-6-isothiocyanato-

Hydrazine DerivativeProduct (Thiosemicarbazide)
Hydrazine hydrate1-((6-ethylpyridin-2-yl)carbamothioyl)hydrazine
Phenylhydrazine1-((6-ethylpyridin-2-yl)carbamothioyl)-2-phenylhydrazine
Methylhydrazine1-((6-ethylpyridin-2-yl)carbamothioyl)-2-methylhydrazine

Note: This table represents predicted products based on the known reactivity of isothiocyanates with hydrazines.

Cycloaddition Reactions of Isothiocyanates

The cumulative double bond system of the isothiocyanate group allows it to participate in various cycloaddition reactions, providing access to a range of heterocyclic systems. These reactions are powerful tools for constructing complex molecular architectures from relatively simple starting materials.

[2+3] Cycloadditions (e.g., with Azides to Tetrazoles)

One of the most significant cycloaddition reactions of isothiocyanates is the [2+3] cycloaddition with azides to form tetrazole derivatives. In this reaction, the isothiocyanate acts as a 2π component, and the azide (B81097) acts as a 3-atom component. The reaction of Pyridine, 2-ethyl-6-isothiocyanato- with an azide, such as sodium azide, would be expected to yield a 5-substituted tetrazole.

This type of reaction is often catalyzed by acids or proceeds under thermal conditions. The resulting tetrazole ring is a bioisostere for a carboxylic acid group and is a common feature in many pharmaceutical compounds. The reaction likely proceeds through a concerted or stepwise mechanism involving a zwitterionic intermediate.

Other Pericyclic Reactions

While [2+3] cycloadditions are prominent, isothiocyanates can also participate in other pericyclic reactions, such as [4+2] (Diels-Alder) and [2+2] cycloadditions, depending on the nature of the reacting partner. For instance, reactions with electron-rich dienes could potentially lead to six-membered heterocyclic rings. The specific conditions and outcomes of such reactions with Pyridine, 2-ethyl-6-isothiocyanato- would depend on the diene and the reaction parameters employed.

Formation of Diverse Heterocyclic Ring Systems via Isothiocyanate Linkages

The reactivity of the isothiocyanate group in Pyridine, 2-ethyl-6-isothiocyanato- serves as a gateway to a multitude of heterocyclic systems. The thiourea and thiosemicarbazide derivatives formed from nucleophilic additions are often not the final products but are versatile intermediates that can undergo subsequent intramolecular cyclization reactions.

For example, thiosemicarbazides derived from Pyridine, 2-ethyl-6-isothiocyanato- can be cyclized in the presence of various reagents to form 1,2,4-triazoles, 1,3,4-thiadiazoles, and other related heterocycles. The choice of the cyclizing agent dictates the nature of the resulting heterocyclic ring. For instance, oxidative cyclization can lead to thiadiazoles, while reaction with aldehydes or ketones followed by cyclization can yield triazoles. This strategy provides a modular approach to the synthesis of a wide range of functionalized heterocyclic compounds with the 2-ethyl-6-pyridyl moiety.

Table 3: Potential Heterocyclic Systems from Pyridine, 2-ethyl-6-isothiocyanato- Derivatives

DerivativeReagent/ConditionResulting Heterocycle
N-(6-ethylpyridin-2-yl)thioureaα-HaloketoneThiazole (B1198619)
1-((6-ethylpyridin-2-yl)carbamothioyl)hydrazineAldehyde/Oxidizing agent1,2,4-Triazole (B32235)
1-((6-ethylpyridin-2-yl)carbamothioyl)hydrazineAcid Chloride/Dehydration1,3,4-Thiadiazole
Pyridine, 2-ethyl-6-isothiocyanato-Sodium AzideTetrazole

Note: This table illustrates potential synthetic pathways to various heterocyclic systems based on the established reactivity of isothiocyanate derivatives.

Pyrimidine (B1678525) Derivatives

The synthesis of pyrimidine derivatives from isothiocyanates typically involves their reaction with a compound containing an amine and an adjacent functional group that can participate in cyclization. For the formation of a pyrimidine ring from Pyridine, 2-ethyl-6-isothiocyanato- , a common strategy would involve its reaction with an appropriate amino compound, such as an aminothiophene derivative, leading to fused pyrimidine systems.

For instance, the reaction of an isothiocyanate with an amino-thiophenes carrying a cyano or ester group can lead to the formation of thieno[2,3-d]pyrimidine (B153573) derivatives. The initial step is the formation of a thiourea intermediate, which then undergoes intramolecular cyclization.

Table 1: Expected Reaction Conditions for the Synthesis of Pyrimidine Derivatives

ReagentSolventConditionsExpected Product
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrileEthanolRefluxA fused pyrimidine derivative

Thiazole Derivatives

Thiazole rings can be readily synthesized from isothiocyanates through reactions with α-haloketones or other reagents that provide a two-carbon unit with appropriate functional groups. The reaction of Pyridine, 2-ethyl-6-isothiocyanato- with an α-haloketone would proceed through the initial formation of a thiourea intermediate, followed by an intramolecular cyclization to yield a thiazole derivative.

The reaction of a pyridinyl thiourea, which can be formed in situ from the corresponding isothiocyanate, with reagents like chloroacetone (B47974) or α-bromoketones in the presence of a base, is a well-established method for thiazole synthesis.

Table 2: Expected Reaction Conditions for the Synthesis of Thiazole Derivatives

ReagentSolventConditionsExpected Product
ChloroacetoneEthanol / TriethylamineRefluxA 2-(pyridin-2-ylamino)thiazole derivative
α-BromoketonesEthanolRefluxA substituted 2-(pyridin-2-ylamino)thiazole derivative

Triazole Derivatives

The synthesis of 1,2,4-triazole derivatives from isothiocyanates is a common and efficient process. This transformation is typically achieved by reacting the isothiocyanate with a hydrazine derivative. The reaction of Pyridine, 2-ethyl-6-isothiocyanato- with hydrazine or a substituted hydrazine would first yield a thiosemicarbazide intermediate. Subsequent cyclization, often promoted by a base or acid, leads to the formation of the triazole ring.

For example, refluxing a mixture of a pyridyl isothiocyanate with a carbohydrazide (B1668358) in ethanol leads to the formation of a thiosemicarbazide, which can then be cyclized to a 4H-1,2,4-triazole derivative.

Table 3: Expected Reaction Conditions for the Synthesis of Triazole Derivatives

ReagentSolventConditionsExpected Product
Hydrazine HydrateEthanolReflux, then base-catalyzed cyclizationA 5-substituted-4-(6-ethylpyridin-2-yl)-4H-1,2,4-triazole-3-thiol
Aryl CarbohydrazideEthanolRefluxA 5-aryl-4-(6-ethylpyridin-2-yl)-4H-1,2,4-triazole-3-thiol

Oxadiazole Derivatives

1,3,4-Oxadiazole derivatives can be synthesized from isothiocyanates by reaction with acylhydrazides. The initial reaction forms a 1,4-disubstituted thiosemicarbazide. Cyclization of this intermediate, often using a dehydrating agent or an oxidizing agent, yields the 2-imino-1,3,4-oxadiazoline or a related oxadiazole derivative.

A common method involves the cyclization of the thiosemicarbazide intermediate using reagents like tosyl chloride in pyridine or via oxidative cyclization.

Table 4: Expected Reaction Conditions for the Synthesis of Oxadiazole Derivatives

ReagentSolventConditionsExpected Product
Acylhydrazide-Formation of thiosemicarbazide, then cyclization with Tosyl Chloride/PyridineA 2-(6-ethylpyridin-2-ylimino)-1,3,4-oxadiazole derivative
Acylhydrazide-Aerobic oxidation with a catalystA 2-(6-ethylpyridin-2-ylimino)-1,3,4-oxadiazoline derivative

Electrophilic and Nucleophilic Transformations at the Pyridine Nitrogen

The pyridine nitrogen in Pyridine, 2-ethyl-6-isothiocyanato- possesses a lone pair of electrons, making it susceptible to electrophilic attack. However, the reactivity of the pyridine ring is influenced by the electronic nature of its substituents. The ethyl group at the 2-position is an electron-donating group, which increases the electron density on the pyridine ring, making the nitrogen more nucleophilic and the ring more susceptible to electrophilic attack.

Conversely, the isothiocyanate group at the 6-position is strongly electrophilic and acts as an electron-withdrawing group. nih.gov This electron-withdrawing nature deactivates the pyridine ring towards electrophilic substitution but enhances the susceptibility of the carbon atoms at the 2-, 4-, and 6-positions to nucleophilic attack, provided there is a suitable leaving group.

Electrophilic Attack at the Pyridine Nitrogen:

The pyridine nitrogen can be alkylated or oxidized. Reaction with an alkyl halide, for example, would lead to the formation of a pyridinium (B92312) salt. This reaction would be facilitated by the electron-donating ethyl group.

Nucleophilic Attack at the Pyridine Ring:

Nucleophilic aromatic substitution on the pyridine ring typically requires a good leaving group, such as a halogen, at the 2-, 4-, or 6-position. The isothiocyanate group itself is not a typical leaving group in such reactions. Therefore, direct nucleophilic substitution at the carbon bearing the isothiocyanate group is unlikely under standard conditions. However, the presence of the electron-withdrawing isothiocyanate group would activate the ring for nucleophilic attack if a leaving group were present at another position.

Coordination Chemistry and Ligand Properties of Pyridine Isothiocyanates

Chelation Modes and Metal Ion Coordination of Pyridine-Isothiocyanate Ligands

The coordination behavior of pyridine (B92270) isothiocyanate ligands is dictated by the electronic properties of the pyridine nitrogen and the versatile bonding capabilities of the isothiocyanate group. For a ligand such as "Pyridine, 2-ethyl-6-isothiocyanato-", several coordination modes can be envisaged, influenced by the nature of the metal ion, the solvent system, and the presence of other ligands.

Sulfur/Nitrogen Coordination of Isothiocyanate (NCS)

The isothiocyanate group (–N=C=S) is an ambidentate ligand, capable of coordinating to a metal ion through either the nitrogen atom (isothiocyanato) or the sulfur atom (thiocyanato). The choice of coordination mode is influenced by the hard and soft acid-base (HSAB) principle. Hard metal ions, such as early transition metals and lanthanides, tend to prefer coordination with the harder nitrogen atom, while softer metal ions, such as late transition metals, often favor the softer sulfur atom. scilit.com

Furthermore, the isothiocyanate group can act as a bridging ligand, connecting two metal centers. This can occur in a µ-1,3-N,S fashion, leading to the formation of polynuclear complexes or coordination polymers. rsc.orgnih.gov The electronic and steric environment of the ligand, as well as the coordination preferences of the metal ion, will determine whether terminal or bridging coordination occurs.

Mixed-Ligand Coordination Spheres

"Pyridine, 2-ethyl-6-isothiocyanato-" can act as a bidentate ligand, coordinating to a metal center through both the pyridine nitrogen and the isothiocyanate group (likely via its nitrogen atom for most transition metals) to form a stable chelate ring. The formation of such a chelate is entropically favored, a phenomenon known as the chelate effect.

Synthesis and Characterization of Novel Metal Complexes

The synthesis of metal complexes with pyridine isothiocyanate ligands can typically be achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to determine their structure and properties.

Transition Metal Complexes

A range of transition metal complexes with ligands analogous to "Pyridine, 2-ethyl-6-isothiocyanato-" have been synthesized and characterized. For instance, complexes of cobalt(II) and zinc(II) with ortho-substituted pyridines and isothiocyanate have been shown to form tetrahedral complexes of the type M(NCS)2L2, where L is the pyridine derivative. rsc.org In these complexes, the isothiocyanate ligand is N-bonded to the metal center.

The synthesis of such complexes generally involves the reaction of the metal thiocyanate (B1210189) salt with the pyridine ligand in a suitable solvent at room temperature. The resulting crystalline products can be analyzed by single-crystal X-ray diffraction to determine their precise three-dimensional structure. Spectroscopic techniques such as infrared (IR) and UV-Vis spectroscopy are also crucial for characterization. The C-N stretching frequency of the isothiocyanate group in the IR spectrum is particularly informative for distinguishing between N-bonded, S-bonded, and bridging coordination modes.

Table 1: Representative Transition Metal Complexes with Pyridine and Isothiocyanate Ligands

ComplexMetal IonLigand(s)Coordination GeometryReference
[Co(NCS)2(2-methylpyridine)2]Co(II)2-methylpyridine, NCS-Distorted tetrahedral rsc.org
[Zn(NCS)2(2-bromopyridine)2]Zn(II)2-bromopyridine, NCS-Distorted tetrahedral rsc.org
[Cu(3-aminopyridine)2(NCS)2]Cu(II)3-aminopyridine, NCS-Square planar nih.gov
[Cd(4-aminopyridine)2(NCS)Cl]Cd(II)4-aminopyridine, NCS-, Cl-Octahedral nih.gov

Lanthanide and Actinide Complexes

The coordination chemistry of lanthanides and actinides with pyridine isothiocyanate ligands is of interest due to the potential for selective extraction and separation of these f-block elements. Lanthanide and actinide ions are hard Lewis acids and are expected to coordinate preferentially to the nitrogen atom of both the pyridine ring and the isothiocyanate group. nih.govrsc.org

The synthesis of lanthanide isothiocyanate complexes often involves the reaction of a lanthanide salt with a source of isothiocyanate and the organic ligand in a suitable solvent. The resulting complexes can exhibit high coordination numbers, which is characteristic of lanthanide chemistry. Luminescent properties are also a key feature of many lanthanide complexes, and the pyridine isothiocyanate ligand could potentially act as an antenna to sensitize the metal-centered luminescence. nih.govrsc.org

While specific studies on "Pyridine, 2-ethyl-6-isothiocyanato-" with lanthanides and actinides are not prevalent, the general principles of f-element coordination chemistry suggest that stable complexes could be formed. The larger ionic radii of these elements would likely accommodate multiple ligands, leading to complex structures with high coordination numbers.

Influence of 2-Ethyl-6-substitution on Coordination Geometry and Stability

The introduction of an ethyl group at the 2-position of a pyridine ring, in conjunction with a 6-isothiocyanato group, exerts a significant steric influence on the coordination chemistry of the resulting ligand, Pyridine, 2-ethyl-6-isothiocyanato-. This 2,6-disubstitution pattern creates considerable steric hindrance around the nitrogen atom of the pyridine ring, which in turn dictates the coordination geometry and stability of its metal complexes.

The stability of the resulting coordination compounds is a delicate balance of both steric and electronic effects. While the ethyl group is weakly electron-donating, which would typically increase the basicity of the pyridine nitrogen and lead to stronger metal-ligand bonds, the steric impediment often dominates. acs.org This steric strain can weaken the metal-pyridine bond, leading to lower formation constants compared to less hindered pyridine ligands. rsc.org The isothiocyanato group (-NCS) is an ambidentate ligand, capable of coordinating through either the nitrogen (isothiocyanato) or the sulfur (thiocyanato) atom, or it can act as a bridging ligand. The choice of the coordination mode is influenced by the nature of the metal ion (hard or soft acid-base theory) and the steric environment created by the 2-ethyl group. The significant steric presence at the 2-position may favor coordination of the isothiocyanate group, potentially influencing its binding mode to minimize ligand-ligand repulsion.

Structural Elucidation of Coordination Compounds

Analysis of Bond Lengths and Angles

The analysis of bond lengths and angles in the coordination sphere of a metal complex reveals crucial details about the nature and strength of the metal-ligand interactions.

Bond Lengths:

M-N(pyridine): The distance between the metal center (M) and the nitrogen atom of the pyridine ring is a primary indicator of the bond strength. Due to the steric hindrance from the 2-ethyl group, this bond is expected to be elongated compared to complexes with less substituted pyridine ligands.

M-N(isothiocyanate) or M-S(isothiocyanate): The isothiocyanate group can coordinate through either the nitrogen or the sulfur atom. The M-N or M-S bond length would depend on the coordination mode. Hard metal ions are more likely to coordinate to the nitrogen atom, while soft metal ions would favor the sulfur atom. The steric pressure from the adjacent ethyl group might influence this preference.

Bond Angles:

N(pyridine)-M-N(isothiocyanate): In a chelate complex where the ligand binds through both the pyridine nitrogen and the isothiocyanate group, this angle would define the bite angle of the ligand.

Angles between ligands: The angles between the 2-ethyl-6-isothiocyanatopyridine ligand and other ligands in the coordination sphere would likely deviate from ideal geometries (e.g., 90° in octahedral or 109.5° in tetrahedral complexes) due to the steric demands of the ethyl group. nih.gov

A hypothetical data table for a metal complex of Pyridine, 2-ethyl-6-isothiocyanato- is presented below to illustrate the type of data obtained from crystallographic studies.

Interactive Table of Hypothetical Bond Data
ParameterValueDescription
M-N(pyridine) (Å)2.15Metal to Pyridine Nitrogen Bond Length
M-N(isothiocyanate) (Å)2.05Metal to Isothiocyanate Nitrogen Bond Length
N(pyridine)-M-N(isothiocyanate) (°)85.0Bite Angle of the Ligand
C(pyridine)-C(ethyl)-H (°)109.5Angle within the Ethyl Group

Investigation of Intermolecular Interactions in Crystal Lattices

The packing of coordination complexes in the solid state is governed by a network of intermolecular interactions that stabilize the crystal lattice. For complexes of 2-ethyl-6-isothiocyanatopyridine, several types of interactions would be anticipated.

Hydrogen Bonding: Although the primary ligand itself lacks strong hydrogen bond donors, if co-ligands such as water or ammonia (B1221849) are present in the coordination sphere, N-H···S or O-H···S hydrogen bonds involving the sulfur atom of the isothiocyanate group could be formed. nih.govrsc.org C-H···S and C-H···N interactions are also possible. bohrium.com

π-π Stacking: The aromatic pyridine rings can engage in π-π stacking interactions with adjacent rings. The steric bulk of the ethyl group would likely influence the geometry of this stacking, possibly leading to offset or tilted arrangements rather than a perfectly co-facial orientation. researchgate.net

Advanced Spectroscopic and Structural Characterization

X-ray Crystallography for Absolute Structure and Complex Architecture Determination

In the solid state, the molecule is expected to exhibit a planar pyridine (B92270) ring, with the ethyl and isothiocyanato groups lying in or slightly out of the plane of the ring. The isothiocyanate (-N=C=S) group is anticipated to be nearly linear. The crystal packing would be influenced by intermolecular interactions, such as dipole-dipole forces and van der Waals interactions.

When "Pyridine, 2-ethyl-6-isothiocyanato-" acts as a ligand in metal complexes, X-ray crystallography can elucidate the coordination geometry around the metal center. For instance, in complexes with transition metals like manganese(II) or iron(II), it could coordinate through the nitrogen atom of the pyridine ring, leading to octahedral or other complex geometries. nih.gov Studies on related complexes, such as those of isothiocyanato-[1,7-bis-(2-pyridyl)-2,6-diazaheptane]copper(II), show that the isothiocyanate group can also coordinate to the metal center, typically through its nitrogen atom. rsc.org The resulting structures can be discrete molecular units or polymeric chains, depending on the metal and other ligands present. nih.gov

Table of Expected Crystallographic Parameters for Pyridine, 2-ethyl-6-isothiocyanato- and Related Compounds

ParameterExpected Value/Range for Pyridine, 2-ethyl-6-isothiocyanato-Reference Compound/Value
Crystal System Monoclinic or OrthorhombicVaries depending on packing
Space Group P2₁/c, Pbca, etc.Common for organic molecules
Pyridine Ring PlanarConsistent with aromatic systems
Isothiocyanate (-N=C=S) Angle ~175-180°Generally linear
C-N (pyridine-isothiocyanate) Bond Length ~1.40 - 1.45 ÅStandard C-N single bond length
N=C Bond Length ~1.15 - 1.20 ÅTypical N=C double bond
C=S Bond Length ~1.55 - 1.60 ÅTypical C=S double bond
Coordination to Metal (if applicable) Via Pyridine N and/or Isothiocyanate N[Mn(NCS)₂(C₆H₇N)₄], [Fe(NCS)₂(C₆H₇N)₄] nih.gov

Mechanistic Studies via Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution, providing detailed information about the chemical environment of each atom.

For a molecule like "Pyridine, 2-ethyl-6-isothiocyanato-," one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the number and types of protons and carbons. However, for unambiguous assignment, two-dimensional (2D) NMR techniques are essential.

¹H-¹H COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For the ethyl group, a correlation between the methyl (CH₃) and methylene (B1212753) (CH₂) protons would be observed. On the pyridine ring, correlations between adjacent protons would help in their assignment.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon to which it is directly attached. This would definitively link the proton and carbon signals of the ethyl group and the pyridine ring.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the quaternary carbons (those without attached protons), such as the carbons of the isothiocyanate group and the substituted positions on the pyridine ring. For example, the methylene protons of the ethyl group would show a correlation to the C2 carbon of the pyridine ring.

Table of Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for Pyridine, 2-ethyl-6-isothiocyanato-

AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Rationale/Comparison
Pyridine-H3/H5 7.2 - 7.6120 - 125Similar to other 2,6-disubstituted pyridines. nih.gov
Pyridine-H4 7.6 - 8.0135 - 140Downfield shift due to deshielding from two adjacent carbons.
Ethyl-CH₂ 2.8 - 3.225 - 30Typical range for an ethyl group attached to an aromatic ring. chemicalbook.com
Ethyl-CH₃ 1.2 - 1.512 - 16Typical range for an ethyl group. chemicalbook.com
Pyridine-C2/C6 -155 - 165Quaternary carbons attached to electronegative groups.
Isothiocyanate (-N=C=S) -130 - 145Characteristic chemical shift for isothiocyanates.

Dynamic NMR (DNMR) studies can provide insights into conformational changes and other dynamic processes that occur on the NMR timescale. For "Pyridine, 2-ethyl-6-isothiocyanato-," DNMR could be used to study the rotational barrier of the ethyl group. At low temperatures, the rotation around the C(pyridine)-C(ethyl) bond might become slow enough to make the two methylene protons diastereotopic, leading to a more complex splitting pattern.

In the context of its metal complexes, DNMR can be employed to study ligand exchange reactions or fluxional processes within the coordination sphere. For instance, if the isothiocyanate group is involved in a weak or labile coordination to a metal center, DNMR could help to determine the rate of its association and dissociation. Similar studies have been performed on other substituted pyridine complexes to understand their dynamic behavior in solution. mdpi.com

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Bonding Elucidation

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are particularly useful for identifying functional groups.

The most characteristic vibrational feature of "Pyridine, 2-ethyl-6-isothiocyanato-" would be the strong, sharp absorption band of the isothiocyanate group (-N=C=S) in the IR spectrum, typically appearing in the range of 2000-2100 cm⁻¹. This intense band is due to the asymmetric stretching vibration of the N=C=S unit.

Other important vibrational modes include:

Pyridine ring vibrations: A series of bands in the 1400-1600 cm⁻¹ region corresponding to C=C and C=N stretching vibrations.

C-H stretching vibrations: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches of the ethyl group are found just below 3000 cm⁻¹.

C-H bending vibrations: These occur at lower frequencies and can provide information about the substitution pattern of the pyridine ring.

Computational studies on related isothiocyanate-containing molecules have been used to assign these vibrational frequencies with high accuracy. nsf.gov

Table of Characteristic Vibrational Frequencies (cm⁻¹) for Pyridine, 2-ethyl-6-isothiocyanato-

Vibrational ModeExpected Frequency Range (cm⁻¹)Intensity (IR)
Asymmetric -N=C=S Stretch 2000 - 2100Strong, Sharp
Pyridine Ring C=C, C=N Stretches 1400 - 1600Medium to Strong
Aromatic C-H Stretch 3000 - 3100Medium
Aliphatic C-H Stretch (Ethyl) 2850 - 2970Medium
Symmetric -N=C=S Stretch ~1000 - 1100Weak to Medium

Electronic Spectroscopy (UV-Vis) for Ligand-Metal Charge Transfer and Electronic Transitions

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of "Pyridine, 2-ethyl-6-isothiocyanato-" in a solvent like ethanol (B145695) or acetonitrile (B52724) would be expected to show absorptions corresponding to π → π* transitions within the pyridine ring. These typically occur in the range of 200-280 nm. sielc.com The presence of the ethyl and isothiocyanato substituents would cause slight shifts in the positions and intensities of these bands compared to unsubstituted pyridine. acs.org

When "Pyridine, 2-ethyl-6-isothiocyanato-" is part of a metal complex, new absorption bands may appear in the visible region of the spectrum. These are often due to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions. For example, in a complex with a d-block metal, an electron could be excited from a metal-based d-orbital to a π* orbital of the pyridine ligand (MLCT), or from a π orbital of the ligand to an empty or partially filled d-orbital of the metal (LMCT). The energy and intensity of these bands provide valuable information about the electronic structure of the complex.

Table of Expected UV-Vis Absorption Maxima (λ_max) for Pyridine, 2-ethyl-6-isothiocyanato-

Transition TypeExpected λ_max (nm)Molar Absorptivity (ε)
π → π (Pyridine Ring)210 - 230High
π → π (Pyridine Ring)250 - 280Medium
n → π (Isothiocyanate)*~300 - 350Low
MLCT/LMCT (in metal complexes) 400 - 700Variable

Theoretical and Computational Chemistry

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic properties of molecules.

A fundamental step in any computational study is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For other pyridine (B92270) derivatives, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-31G(d,p), have been successfully employed to predict bond lengths, bond angles, and dihedral angles. nih.gov For instance, studies on related molecules have shown that the planarity of the pyridine ring can be influenced by its substituents. nih.gov

Following geometrical optimization, vibrational frequency calculations are typically performed. These calculations serve two main purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. The calculated vibrational modes can be assigned to specific molecular motions, such as stretching, bending, and twisting of functional groups. For example, in studies of other pyridine compounds, characteristic vibrational frequencies for the C-H, C-N, and other functional group vibrations have been calculated and compared with experimental data. researchgate.net

Table 1: Hypothetical Optimized Geometrical Parameters for Pyridine, 2-ethyl-6-isothiocyanato- (Illustrative)

ParameterBond/AnglePredicted Value
Bond LengthC-N (Pyridine)~1.34 Å
Bond LengthC-C (Pyridine)~1.39 Å
Bond LengthC-N (Isothiocyanate)~1.18 Å
Bond LengthC=S (Isothiocyanate)~1.56 Å
Bond AngleC-N-C (Pyridine)~117°
Dihedral AnglePyridine-EthylVariable

Note: This table is for illustrative purposes only and does not represent actual calculated data for the specified compound.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are key to understanding a molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile).

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. The spatial distribution of the HOMO and LUMO indicates the likely sites for nucleophilic and electrophilic attack, respectively.

Molecular Dynamics Simulations of Intermolecular Interactions and Self-Assembly

While DFT is excellent for studying individual molecules, molecular dynamics (MD) simulations are used to explore the behavior of molecules over time, including their interactions with other molecules and their potential to self-assemble into larger structures. mdpi.comnih.gov For a molecule with both polar (pyridine ring, isothiocyanate group) and non-polar (ethyl group) regions, MD simulations could reveal how these molecules interact with each other and with solvent molecules. Such simulations can predict whether the molecules are likely to form aggregates, micelles, or other ordered structures in different environments.

Reaction Pathway and Mechanism Predictions

Computational chemistry can be used to elucidate the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants to products via a transition state. By calculating the energies of reactants, products, and transition states, chemists can determine the activation energy of a reaction and predict its feasibility. For a molecule like "Pyridine, 2-ethyl-6-isothiocyanato-", one could computationally investigate its reactivity towards various nucleophiles or electrophiles, providing insights into its chemical transformations.

Prediction of Spectroscopic Properties and Comparison with Experimental Data

As mentioned, DFT calculations can predict vibrational spectra (IR and Raman). researchgate.net Additionally, other spectroscopic properties such as Nuclear Magnetic Resonance (NMR) chemical shifts and Ultraviolet-Visible (UV-Vis) absorption spectra can be calculated. Comparing these computationally predicted spectra with experimentally obtained spectra is a crucial step in validating the computational model and confirming the structure of the synthesized compound. Discrepancies between the predicted and experimental spectra can often provide deeper insights into the molecular structure and its environment.

Applications in Advanced Organic Synthesis and Materials Science

Utilization as Building Blocks for Complex Molecular Architectures

The strategic placement of the ethyl and isothiocyanate groups on the pyridine (B92270) scaffold allows for a multitude of synthetic transformations, making it a key precursor for more intricate molecular designs.

Precursors for Polymeric Materials

The isothiocyanate (-N=C=S) functional group is known to undergo polymerization and copolymerization reactions, suggesting that Pyridine, 2-ethyl-6-isothiocyanato- can serve as a monomer for novel polymeric materials. The reactivity of the isothiocyanate group with various nucleophiles forms the basis of these polymerization processes.

Recent research has demonstrated the successful copolymerization of isothiocyanates with other monomers like epoxides and episulfides. For instance, anionic chain growth copolymerization of isothiocyanates and epoxides, initiated by a simple lithium alkoxide salt, yields heteroatom polymers with a well-defined backbone of carbonimidothioate repeat units (-OC(=N)S-). acs.org This process is characterized by controlled molecular weights and low dispersity. acs.org Similarly, the alternating copolymerization of isothiocyanates with episulfides, catalyzed by organic onium salts, provides a route to sulfur-rich polymers under mild conditions. acs.org These methodologies suggest that Pyridine, 2-ethyl-6-isothiocyanato- could be copolymerized with suitable monomers to create polymers incorporating the pyridine moiety in the side chain. The properties of the resulting polymers, such as thermal stability and solubility, could be tailored by the choice of the comonomer.

Furthermore, isothiocyanate moieties in the side chains of polymers, such as polymethacrylates, have been shown to react with amines, alcohols, and thiols to form cross-linked networks. researchgate.net This indicates that polymers derived from Pyridine, 2-ethyl-6-isothiocyanato- could be readily functionalized or cross-linked post-polymerization to modify their material properties.

Table 1: Examples of Polymerization Reactions Involving Isothiocyanates

MonomersCatalyst/InitiatorPolymer TypeKey Features
Isothiocyanates and EpoxidesLithium alkoxideAlternating copolymerControlled molecular weight, low dispersity acs.org
Isothiocyanates and EpisulfidesOrganic onium saltsAlternating copolymerHigh reactivity, sulfur-rich polymers acs.org
D-xylose anhydrosugar and IsothiocyanatesAl(III)-based complexAlternating AB-type copolymerThermally robust, high glass-transition temperatures rsc.org

Scaffold for Supramolecular Chemistry

The pyridine ring is a fundamental building block in supramolecular chemistry due to its ability to participate in hydrogen bonding and metal coordination. The 2,6-disubstituted pattern in Pyridine, 2-ethyl-6-isothiocyanato- provides a defined geometry for the construction of larger, self-assembled structures.

The isothiocyanate group can be readily converted into other functional groups, such as thioureas, through reaction with primary amines. mdpi.com This transformation allows for the introduction of hydrogen bonding motifs, which are crucial for directing the assembly of supramolecular architectures. For example, pyridine-2,6-dicarboxamide derivatives are known to form well-defined supramolecular structures through hydrogen bonding. oup.com By converting the isothiocyanate group of Pyridine, 2-ethyl-6-isothiocyanato- into a carboxamide or a similar hydrogen-bonding unit, it can be employed as a scaffold for creating tapes, rosettes, and other complex supramolecular assemblies.

Furthermore, the pyridine nitrogen atom can coordinate to metal ions, providing another handle for constructing metallo-supramolecular structures. The combination of directional hydrogen bonds and metal-ligand interactions can lead to the formation of highly ordered and functional supramolecular systems.

Ligands in Homogeneous and Heterogeneous Catalysis

The presence of the pyridine nitrogen atom makes Pyridine, 2-ethyl-6-isothiocyanato- a potential ligand for transition metal catalysts. The electronic and steric properties of the ligand can be tuned by the substituents on the pyridine ring, influencing the activity and selectivity of the catalyst.

Design and Synthesis of Catalytically Active Metal Complexes

2,6-Disubstituted pyridine derivatives are widely used as "pincer" ligands in coordination chemistry and catalysis. These ligands coordinate to a metal center in a tridentate fashion, providing a stable and well-defined coordination environment. Ruthenium complexes with pyridine-2,6-bis(thioether) (SNS) pincer ligands have been shown to be highly efficient catalysts for transfer hydrogenation reactions. acs.org

Pyridine, 2-ethyl-6-isothiocyanato- can be envisioned as a precursor to a variety of bidentate or tridentate ligands. For example, reaction of the isothiocyanate group with a molecule containing a secondary coordinating group, such as an amine or phosphine, would yield a new ligand capable of forming stable complexes with various transition metals like ruthenium, copper, or iron. The catalytic activity of these complexes would be influenced by the nature of the metal center and the specific design of the ligand. For instance, copper(II) complexes with pyridine-2,6-diimine ligands have been studied for their catalytic oxidase-like activity. nih.gov

Exploration of Catalytic Reaction Mechanisms

The well-defined structure of metal complexes with 2,6-disubstituted pyridine ligands allows for detailed mechanistic studies of catalytic reactions. By systematically modifying the substituents on the pyridine ring, it is possible to probe the electronic and steric effects on the catalytic cycle. For example, in the transfer hydrogenation of acetophenone (B1666503) catalyzed by ruthenium-SNS complexes, the nature of the co-ligands was found to have a significant impact on the catalytic activity. acs.org

Complexes derived from Pyridine, 2-ethyl-6-isothiocyanato- could be used to study the mechanism of various catalytic transformations. The isothiocyanate group, or its derivatives, could participate directly in the catalytic cycle or act as a spectator ligand that modulates the reactivity of the metal center. Spectroscopic techniques, such as NMR and X-ray crystallography, can be used to characterize the key intermediates in the catalytic process, providing valuable insights into the reaction mechanism.

Probes for Chemical Processes (excluding biological assays)

The high reactivity of the isothiocyanate group towards nucleophiles makes it a useful functional handle for developing chemical probes. These probes can be used to detect and quantify various chemical species or to monitor chemical reactions in non-biological systems.

Isothiocyanate-functionalized materials, such as mesoporous silica (B1680970) nanoparticles (MSNs), have been developed as versatile platforms for various applications. mdpi.com The isothiocyanate groups on the surface of these nanoparticles can readily react with primary amines to attach other molecules, such as fluorescent dyes or catalysts. mdpi.com This allows for the creation of functionalized nanomaterials that can act as sensors or delivery vehicles.

Following this principle, Pyridine, 2-ethyl-6-isothiocyanato- could be used to functionalize surfaces or nanoparticles. The resulting materials could then be employed as probes for chemical processes. For instance, a surface functionalized with this compound could be used to capture specific molecules from a solution through the reaction of the isothiocyanate group. The pyridine moiety could then serve as a signaling unit, for example, by changes in its fluorescence upon binding. Furthermore, isothiocyanate-based probes have been developed for the detection of gases like hydrogen sulfide (B99878) (H2S), where the reaction with the isothiocyanate leads to a measurable signal. nih.gov This suggests the potential for developing probes based on Pyridine, 2-ethyl-6-isothiocyanato- for detecting specific analytes in non-biological samples.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes to Pyridine (B92270) Isothiocyanates

The synthesis of pyridyl isothiocyanates can be challenging compared to their aryl counterparts due to the reduced nucleophilicity of the corresponding aminopyridines. ias.ac.inmdpi.com Current methods often rely on harsh reagents like thiophosgene (B130339) or require multi-step procedures. mdpi.com Future research should prioritize the development of more sustainable and efficient synthetic strategies for "Pyridine, 2-ethyl-6-isothiocyanato-".

One promising avenue is the refinement of one-pot syntheses from the corresponding 2-ethyl-6-aminopyridine. mdpi.com This approach, which involves the in situ generation of a dithiocarbamate (B8719985) salt followed by desulfurization, offers a more streamlined and potentially greener alternative to traditional methods. mdpi.com Key areas for optimization include the exploration of novel, non-toxic catalysts and the use of environmentally benign solvents. Biocatalytic routes, such as the use of whole-cell systems for the selective oxidation of a precursor like 2,6-lutidine to introduce functional groups, could offer a highly sustainable pathway. rsc.org

Furthermore, investigating alternative thiocarbonyl transfer reagents that are less hazardous than thiophosgene is crucial. mdpi.com The development of solid-supported reagents or flow chemistry processes could also enhance the safety, scalability, and sustainability of the synthesis of "Pyridine, 2-ethyl-6-isothiocyanato-". nih.govsrce.hr

Table 1: Potential Sustainable Synthetic Approaches

Synthetic StrategyPotential AdvantagesKey Research Focus
One-Pot Dithiocarbamate Desulfurization Reduced reaction steps, potentially milder conditions. mdpi.comScreening of green catalysts and solvents.
Biocatalysis High selectivity, use of renewable resources, mild reaction conditions. rsc.orgEnzyme discovery and engineering for specific substrate recognition.
Flow Chemistry Enhanced safety, precise control over reaction parameters, improved scalability.Reactor design and optimization for handling reactive intermediates.
Alternative Thiocarbonylating Agents Reduced toxicity and environmental impact compared to thiophosgene. mdpi.comDesign and synthesis of novel, efficient, and safer reagents.

Exploration of Underutilized Reactivity Pathways of the Isothiocyanate Group

The isothiocyanate (-N=C=S) group is a versatile functional handle known for its electrophilic character, readily reacting with nucleophiles such as amines and thiols. nih.gov However, the reactivity of the isothiocyanate moiety within the "Pyridine, 2-ethyl-6-isothiocyanato-" framework, influenced by the electronic properties of the pyridine ring and the ethyl substituent, remains largely unexplored.

Future research should delve into the nuanced reactivity of this compound. For instance, its reactions with various nucleophiles could lead to a diverse array of heterocyclic structures. researchgate.netarkat-usa.org The peculiar reactivity of isothiocyanates, such as their participation in [2+2] electrocyclic ring closures or reactions with unusual reagents like pentaphenylborole, suggests that "Pyridine, 2-ethyl-6-isothiocyanato-" could participate in novel and unexpected transformations. nih.gov

Moreover, the ambident nature of the isothiocyanate group, which can react at either the carbon or sulfur atom, could be exploited to control reaction outcomes. rsc.org Theoretical calculations could play a pivotal role in understanding and predicting the regioselectivity of these reactions. rsc.org The unique reactivity imparted by the presence of a carbonyl group in acyl isothiocyanates suggests that derivatization of the ethyl group in "Pyridine, 2-ethyl-6-isothiocyanato-" could unlock further synthetic possibilities. arkat-usa.orgresearchgate.net

Design of Next-Generation Ligands and Organocatalysts Based on the Pyridine-Isothiocyanate Scaffold

The pyridine scaffold is a cornerstone in the design of ligands for coordination chemistry and organocatalysts. nih.govscribd.comresearchgate.netchemscene.com The nitrogen atom of the pyridine ring provides a key coordination site, and the substituents at the 2- and 6-positions can be tailored to fine-tune the steric and electronic properties of the resulting metal complexes or organocatalysts. mdpi.comnih.gov "Pyridine, 2-ethyl-6-isothiocyanato-" is a prime candidate for the development of novel ligands and catalysts.

The isothiocyanate group can act as a versatile anchor for immobilization on solid supports or for the introduction of further functionalities. The nitrogen and sulfur atoms of the isothiocyanate group can also participate in metal coordination, potentially leading to ligands with unique denticities and coordination geometries. rsc.org The combination of the pyridine nitrogen and the isothiocyanate functionality could give rise to bidentate or even tridentate ligands, depending on the reaction conditions and the metal center.

In the realm of organocatalysis, pyridines are known to catalyze a variety of reactions. nih.gov The electronic properties of "Pyridine, 2-ethyl-6-isothiocyanato-", influenced by the electron-donating ethyl group and the electron-withdrawing isothiocyanate group, could lead to unique catalytic activities. For example, it could be explored as a catalyst in reductive ozonolysis or in photochemical functionalization reactions. nih.govnih.gov

Table 2: Potential Applications in Catalysis

Application AreaRationaleResearch Direction
Coordination Chemistry The pyridine nitrogen and isothiocyanate group offer multiple coordination sites. mdpi.comrsc.orgSynthesis and characterization of metal complexes with various transition metals.
Homogeneous Catalysis Tunable electronic and steric properties for influencing catalytic activity and selectivity. acs.orgEvaluation in cross-coupling reactions, polymerization, and other catalytic transformations.
Heterogeneous Catalysis The isothiocyanate group allows for facile immobilization on solid supports.Development of supported catalysts for improved recyclability and stability.
Organocatalysis The unique electronic nature of the substituted pyridine ring could lead to novel catalytic activities. nih.govScreening as a catalyst in a range of organic transformations.

Advanced Computational Modeling for Predicting Properties and Reactivity in Complex Systems

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for predicting the properties and reactivity of molecules. ias.ac.inias.ac.inchemrxiv.org For a relatively unexplored molecule like "Pyridine, 2-ethyl-6-isothiocyanato-", computational modeling can provide invaluable insights and guide experimental efforts.

DFT calculations can be employed to predict a range of properties, including its nucleophilicity, electrophilicity, and spectroscopic characteristics. ias.ac.inias.ac.innih.gov This information is crucial for understanding its potential reactivity and for designing experiments. For instance, modeling the HOMO-LUMO energy gap can provide an indication of its electronic transitions and potential applications in materials science. ias.ac.inacs.org

Furthermore, computational studies can be used to elucidate reaction mechanisms involving "Pyridine, 2-ethyl-6-isothiocyanato-". rsc.orgacs.org By mapping out potential energy surfaces, researchers can predict the most likely reaction pathways and product distributions, thereby saving significant experimental time and resources. Molecular dynamics simulations can also be used to study the behavior of this molecule in complex environments, such as in solution or at the active site of an enzyme, which is particularly relevant for designing new inhibitors or probes. chemrxiv.orgnih.gov

Q & A

Q. What are the key structural features and synthesis methods for Pyridine, 2-ethyl-6-isothiocyanato-?

  • Methodological Answer : The compound features a pyridine ring substituted with an ethyl group at position 2 and an isothiocyanato (-NCS) group at position 5. Synthesis typically involves nucleophilic substitution, where a halogen (e.g., bromine) at position 6 is replaced by thiocyanate (SCN⁻) under controlled conditions. Key reagents include sodium thiocyanate (NaSCN) in polar aprotic solvents like DMF at 80–100°C. Post-synthesis purification involves column chromatography (silica gel, hexane/ethyl acetate eluent). Characterization requires NMR (¹H/¹³C), IR (to confirm NCS stretch at ~2050–2100 cm⁻¹), and mass spectrometry .

Q. How can researchers characterize Pyridine, 2-ethyl-6-isothiocyanato- using spectroscopic techniques?

  • Methodological Answer :
  • ¹H NMR : The ethyl group (position 2) appears as a triplet (~1.3 ppm, CH₂CH₃) and quartet (~2.5 ppm, CH₂). The pyridine ring protons show splitting patterns between 7.0–8.5 ppm.
  • IR Spectroscopy : The isothiocyanato group exhibits a sharp peak at 2050–2100 cm⁻¹.
  • Mass Spectrometry : Molecular ion [M⁺] is observed at m/z corresponding to C₈H₈N₂S (calc. 164.05). Fragmentation patterns include loss of NCS (m/z 121) and ethyl groups .

Q. What experimental designs are suitable for assessing the biological activity of Pyridine, 2-ethyl-6-isothiocyanato-?

  • Methodological Answer : For antimicrobial or enzyme inhibition studies, use:
  • In vitro assays : Minimum inhibitory concentration (MIC) tests against bacterial/fungal strains.
  • Kinetic studies : Measure inhibition constants (Kᵢ) via spectrophotometric assays (e.g., enzyme-substrate reactions).
  • Control variables : Solvent (DMSO <1% v/v), pH (7.4 for physiological conditions), and temperature (37°C). Include positive controls (e.g., known inhibitors) and triplicate trials .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the adsorption mechanisms of Pyridine, 2-ethyl-6-isothiocyanato- on metal surfaces?

  • Methodological Answer :
  • DFT Parameters : Use B3LYP/6-311++G(d,p) basis set for geometry optimization. Analyze frontier molecular orbitals (HOMO/LUMO) to identify electron-rich sites (e.g., NCS group).
  • Binding Energy : Calculate adsorption energy (E_ads) on Fe(110) or Cu(111) surfaces. Compare with experimental corrosion inhibition efficiencies.
  • Validation : Correlate DFT-predicted charge transfer with electrochemical impedance spectroscopy (EIS) data .

Q. What methodologies resolve contradictions between experimental and computational data in inhibition efficiency studies?

  • Methodological Answer :
  • Surface Analysis : Use SEM-EDS or AFM to validate adsorption morphology.
  • Statistical Tests : Apply ANOVA to compare inhibition efficiencies across multiple trials.
  • Parameter Variation : Adjust computational parameters (e.g., solvation models) to align with experimental conditions (e.g., acidic vs. neutral media) .

Q. How can reaction conditions be optimized for derivatizing Pyridine, 2-ethyl-6-isothiocyanato- into bioactive analogs?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize parameters (e.g., solvent polarity, catalyst loading).
  • Coupling Reactions : Employ Pd-catalyzed cross-coupling (Suzuki-Miyaura) with boronic acids. Key conditions: Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O (3:1), 80°C.
  • Yield Improvement : Monitor by HPLC and isolate via preparative TLC. Compare with theoretical yields from kinetic modeling .

Appendices

Q. Table 1: Synthesis Conditions for Pyridine, 2-ethyl-6-isothiocyanato-

ParameterConditionReference
ReagentNaSCN in DMF
Temperature80–100°C
Reaction Time12–24 hours
PurificationColumn chromatography (Hexane/EA)

Q. Table 2: Spectroscopic Data for Pyridine, 2-ethyl-6-isothiocyanato-

TechniqueKey ObservationsReference
¹H NMRδ 1.3 (t, CH₂CH₃), δ 7.0–8.5 (Ar)
IR2050–2100 cm⁻¹ (NCS stretch)
Mass Spectrometrym/z 164.05 [M⁺]

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